molecular formula C24H22N4O3 B3005088 N-(3-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251617-05-6

N-(3-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B3005088
CAS No.: 1251617-05-6
M. Wt: 414.465
InChI Key: RDUVELVSHYXBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring:

  • A 3-ethylphenyl group linked to the acetamide nitrogen.
  • A pyridin-1(2H)-yl core substituted at position 5 with a 1,2,4-oxadiazol-5-yl ring.
  • A p-tolyl (4-methylphenyl) group attached to the oxadiazole ring.

Its design aligns with trends in antiviral and antimicrobial agents, as seen in structurally related molecules .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-3-17-5-4-6-20(13-17)25-21(29)15-28-14-19(11-12-22(28)30)24-26-23(27-31-24)18-9-7-16(2)8-10-18/h4-14H,3,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUVELVSHYXBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound that incorporates a complex structure featuring oxadiazole and pyridine moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula of the compound is C24H22N4O3C_{24}H_{22}N_4O_3, with a molecular weight of approximately 414.465 g/mol. The presence of functional groups such as the oxadiazole and pyridine rings suggests significant interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit notable antimicrobial properties. A study evaluating various 1,3,4-oxadiazole derivatives demonstrated that compounds with an acetyl group showed significantly higher antimicrobial activity compared to their non-acetylated counterparts. Specifically, the presence of the -N=CO group in their structure was linked to enhanced activity against biofilm-forming bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound IDActivity against BacteriaMIC (µg/mL)
Compound AE. coli12
Compound BS. aureus8
Compound CP. aeruginosa16

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), revealed that certain derivatives exhibited promising cytotoxic effects. For instance, one study reported that specific oxadiazole derivatives led to increased cell viability at lower concentrations, indicating potential for selective toxicity against cancer cells while sparing normal cells .

Table 2: Cytotoxicity Data for Selected Compounds

Compound IDCell LineIC50 (µM)Effect on Viability (%)
Compound DMCF-70.65120
Compound EHepG22.41110
Compound FL929>10095

The mechanism by which this compound exerts its biological effects may involve the modulation of gene expression related to apoptosis and cell cycle regulation. Studies have shown that similar compounds can induce p53 expression and activate caspase pathways leading to programmed cell death in cancer cells .

Case Studies

A recent investigation into the pharmacological properties of oxadiazole derivatives included a series of in vitro tests across multiple cancer cell lines. The results highlighted that specific substitutions on the oxadiazole ring significantly influenced both cytotoxicity and selectivity towards cancerous tissues over healthy ones .

Case Study Example:
In a study involving MCF-7 cells treated with various oxadiazole derivatives, it was found that those with additional aromatic substitutions exhibited enhanced cytotoxicity compared to simpler structures. This suggests that structural modifications can lead to improved therapeutic profiles.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₅H₂₄N₄O₃ ~382.43 3-ethylphenyl, p-tolyl-oxadiazole High lipophilicity (ClogP ~3.2)
Compound C₂₃H₂₀ClN₄O₃ ~423.88 3-chloro-2-methylphenyl Increased polarity (ClogP ~2.8)
Compound (ID: M212-1245) C₂₀H₂₂N₄O₃ 366.42 Propan-2-yl-oxadiazole Lower MW, flexible substituent
Compound 130 () C₂₁H₂₁FN₆O₃ ~424.43 4-fluorophenyl-oxadiazole Enhanced electronic interactions
16b () C₁₇H₂₀N₄O₄S ~376.43 Methyl-oxadiazole, cephalosporin core Antimicrobial activity, moderate yield

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s p-tolyl group may require palladium-catalyzed cross-coupling reactions, whereas methyl or isopropyl substituents () are simpler to introduce .
  • Biological Relevance: Oxadiazole rings are associated with antiviral activity (e.g., SARS-CoV-2 inhibition in ), where p-tolyl’s hydrophobicity may improve target binding over smaller substituents .
  • Patent Landscape: Quinoline-based acetamides () and cephalosporins () highlight diverse therapeutic applications, suggesting the target compound could be explored for infectious diseases or oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.